Zapotin Zapotin Zapotin belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, zapotin is considered to be a flavonoid lipid molecule. Zapotin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, zapotin is primarily located in the membrane (predicted from logP). Outside of the human body, zapotin can be found in pomes. This makes zapotin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 14813-19-5
VCID: VC0192691
InChI: InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3
SMILES: COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol

Zapotin

CAS No.: 14813-19-5

Natural Products

VCID: VC0192691

Molecular Formula: C19H18O6

Molecular Weight: 342.3 g/mol

Zapotin - 14813-19-5

CAS No. 14813-19-5
Product Name Zapotin
Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
IUPAC Name 2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one
Standard InChI InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3
Standard InChIKey PBQMALAAFQMDSP-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC
Canonical SMILES COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC
Melting Point 150-151°C
Physical Description Solid
Description Zapotin belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, zapotin is considered to be a flavonoid lipid molecule. Zapotin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, zapotin is primarily located in the membrane (predicted from logP). Outside of the human body, zapotin can be found in pomes. This makes zapotin a potential biomarker for the consumption of this food product.
Synonyms 5,6,2′,6′-Tetramethoxyflavone; 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one
PubChem Compound 629965
Last Modified Nov 11 2021
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